molecular formula C7H9ClN2O2 B2480733 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride CAS No. 2580191-08-6

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2480733
CAS No.: 2580191-08-6
M. Wt: 188.61
InChI Key: YCPORVCZBJDGAC-UHFFFAOYSA-N
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Description

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the third position, a methyl group at the fourth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride in chemical reactions often involves the formation of intermediates. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Substitution Products: Derivatives with various substituents on the amino group.

    Oxidation Products: Compounds with oxidized functional groups.

    Cyclized Products: Heterocyclic compounds with enhanced stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-chloro-4-methylpyridine: Shares a similar structure but with a chlorine atom at the second position.

    3-Methylpyridine-2-carboxylic acid: Lacks the amino group but has a similar pyridine ring structure.

Uniqueness

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

3-amino-4-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPORVCZBJDGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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